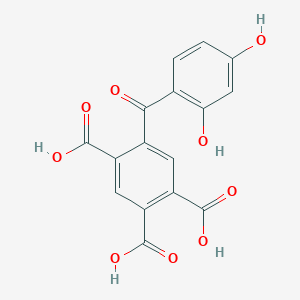
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of benzene derivatives followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism by which 5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzenetricarboxylic acid (Trimellitic acid): Shares a similar tricarboxylic structure but lacks the hydroxyl groups.
1,3,5-Benzenetricarboxylic acid (Trimesic acid): Another tricarboxylic acid with a different arrangement of carboxyl groups.
2,4,5-Trichlorophenoxyacetic acid: A chlorinated derivative with different chemical properties and applications.
Uniqueness
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
828912-29-4 |
|---|---|
Formule moléculaire |
C16H10O9 |
Poids moléculaire |
346.24 g/mol |
Nom IUPAC |
5-(2,4-dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C16H10O9/c17-6-1-2-7(12(18)3-6)13(19)8-4-10(15(22)23)11(16(24)25)5-9(8)14(20)21/h1-5,17-18H,(H,20,21)(H,22,23)(H,24,25) |
Clé InChI |
GKSDIIQIJVYMTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)

![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
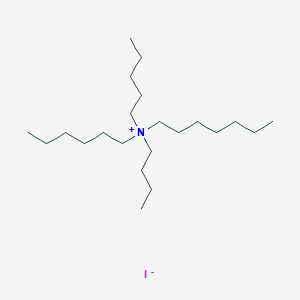
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
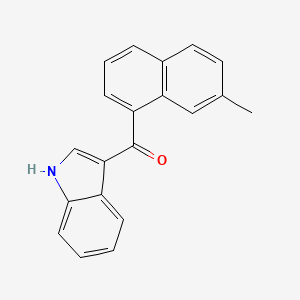
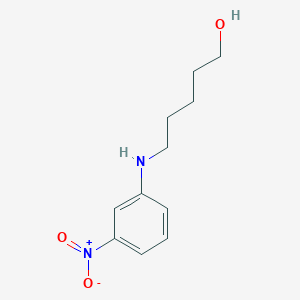

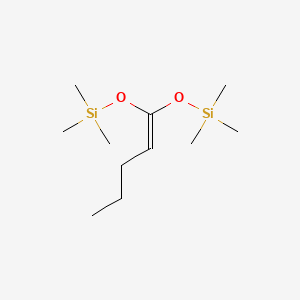
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)

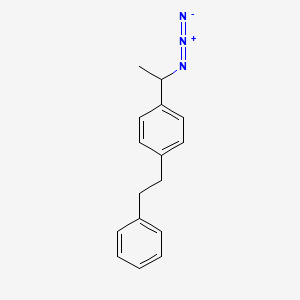
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
